molecular formula C20H23N B1200484 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) CAS No. 30223-73-5

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

Katalognummer: B1200484
CAS-Nummer: 30223-73-5
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: AJRJPORIQGYFMT-RMOCHZDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is an organic compound with the molecular formula C20H23N. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups, two phenyl groups, and an ethylidene group attached to the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1,5-dimethyl-3,3-diphenylpyrrolidine with an ethylidene source. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methadone Metabolism and EDDP Formation

S-EDDP is formed through the metabolism of methadone via cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. Understanding the kinetics of this metabolic process is crucial for optimizing methadone therapy in patients undergoing maintenance treatment for opioid dependence.

Key Findings:

  • Influence of Hepatitis C Virus (HCV) : A study indicated that HCV infection affects the plasma levels of methadone and its metabolites, including S-EDDP. Patients with HCV showed higher plasma concentrations of methadone but not necessarily a corresponding increase in the S-EDDP/methadone ratio, suggesting altered metabolism in these individuals .
  • Inter-individual Variability : Research has demonstrated significant inter-individual variability in the formation rates of S-EDDP from methadone, influenced by genetic factors and co-medications. This variability underscores the need for personalized dosing strategies in methadone maintenance therapy .

Analytical Techniques for Detection

The accurate quantification of S-EDDP is essential for monitoring therapeutic drug levels and ensuring patient safety. Various analytical methods have been developed to detect S-EDDP in biological matrices.

Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for detecting both R- and S-enantiomers of methadone and EDDP in human plasma, urine, and liver microsomes. The method demonstrated high precision and accuracy with a lower limit of quantitation established at 2.5 ng/mL .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Utilized in studies comparing urine and plasma samples from patients undergoing methadone substitution treatment, GC-MS effectively identified higher levels of S-EDDP in urine compared to plasma .

Study on Methadone and EDDP Kinetics

A significant study involved 366 patients receiving methadone maintenance therapy. The researchers analyzed plasma levels of methadone and its metabolites, including S-EDDP. They found that HCV-positive patients had altered pharmacokinetics compared to HCV-negative individuals. The study concluded that monitoring S-EDDP levels could provide insights into individual responses to methadone treatment .

Comparative Analysis of Biological Samples

A recent investigation compared the detection rates of S-EDDP in urine versus plasma samples among patients under methadone treatment. Results indicated that urine samples were more reliable for detecting higher concentrations of S-EDDP than plasma samples, suggesting urine as a preferred matrix for routine monitoring in clinical settings .

Toxicological Implications

Understanding the toxicological profile of S-EDDP is vital for assessing potential risks associated with opioid use. Studies have shown that variations in the metabolic conversion of methadone to S-EDDP can influence toxicity outcomes.

Key Insights:

  • Correlation with pH Levels : Research indicates that the excretion ratio of EDDP to methadone is pH-dependent, which may affect drug monitoring practices in clinical toxicology .

Wirkmechanismus

The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) involves its interaction with specific molecular targets. As a metabolite of methadone, it is known to interact with opioid receptors, influencing the central nervous system. The compound’s effects are mediated through binding to these receptors, leading to modulation of neurotransmitter release and subsequent physiological responses .

Vergleich Mit ähnlichen Verbindungen

  • [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) (E)-isomer
  • [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) (Z)-isomer
  • [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) perchlorate

Comparison: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is unique due to its specific structural configuration and the presence of the ethylidene group. Compared to its isomers and derivatives, it exhibits distinct chemical reactivity and biological activity. The perchlorate derivative, for example, is used as a standard in analytical chemistry, highlighting its importance in precise quantitative analysis .

Biologische Aktivität

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant compound primarily recognized as a metabolite of methadone. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article synthesizes current research findings on S-EDDP, focusing on its biological activity, pharmacokinetics, and implications in clinical settings.

Chemical Structure and Properties

S-EDDP is a chiral compound characterized by its unique pyrrolidine structure. The compound's stereochemistry plays a critical role in its biological interactions and pharmacodynamics.

1. Pharmacokinetics

S-EDDP is primarily formed through the demethylation of methadone. Studies have shown that the metabolism of methadone to S-EDDP involves several enzymatic pathways, predominantly through cytochrome P450 enzymes. The pharmacokinetic profile indicates that S-EDDP has a longer half-life compared to its parent compound, methadone, which influences its accumulation in biological systems and potential therapeutic effects .

The biological activity of S-EDDP involves its interaction with opioid receptors in the central nervous system. Research indicates that S-EDDP exhibits affinity for mu-opioid receptors, contributing to its analgesic properties. Its action is mediated through both agonistic and antagonistic effects depending on the receptor subtype and concentration .

3. Therapeutic Implications

S-EDDP's role as a metabolite of methadone suggests potential applications in opioid dependence treatment. Studies have indicated that monitoring S-EDDP levels can provide insights into patient adherence to methadone maintenance therapy and may help in optimizing dosing regimens .

Case Study 1: Chiral Analysis in Postmortem Samples

A study conducted on postmortem brain and blood samples analyzed the concentrations of methadone and its metabolite S-EDDP using liquid chromatography-mass spectrometry (LC-MS). The results indicated significant variations in the ratios of S-EDDP to methadone across different brain regions, highlighting the importance of considering this metabolite in forensic toxicology .

Case Study 2: Urinary Excretion Patterns

Another investigation focused on the urinary excretion patterns of S-EDDP among opiate-dependent patients undergoing detoxification. The study found that higher levels of methadone correlated with increased urinary excretion of S-EDDP, suggesting that monitoring this metabolite could be useful for assessing drug compliance and metabolic status in treatment settings .

Data Tables

ParameterS-EDDPMethadone
Molecular Weight293.4 g/mol309.4 g/mol
Half-Life~24 hours~24 hours
Primary MetabolismCYP3A4, CYP2B6CYP2B6, CYP3A4
Receptor AffinityMu-opioid receptorMu-opioid receptor

Eigenschaften

CAS-Nummer

30223-73-5

Molekularformel

C20H23N

Molekulargewicht

277.4 g/mol

IUPAC-Name

(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+

InChI-Schlüssel

AJRJPORIQGYFMT-RMOCHZDMSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Isomerische SMILES

C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyme

1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine
2-Et-1,5-diMe-3,3-DPP
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer
EDDP-3,3
EDPP

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Reactant of Route 2
Reactant of Route 2
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Reactant of Route 3
Reactant of Route 3
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Reactant of Route 4
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Reactant of Route 5
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
Reactant of Route 6
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.